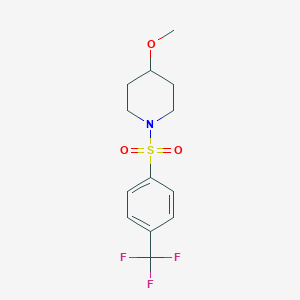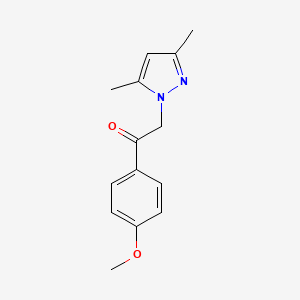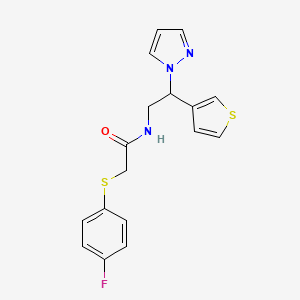
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It is a member of the acrylamide family of compounds, which are widely used in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide is not fully understood. However, it is believed to act by inhibiting the activation of certain enzymes and receptors involved in inflammation and pain signaling pathways. It may also modulate the release of neurotransmitters in the brain, leading to its anticonvulsant effects.
Biochemical and physiological effects:
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been shown to have several biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation. It has also been shown to reduce pain sensitivity and increase pain threshold in animal models of pain. Additionally, it has been reported to improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide in lab experiments is its relatively low toxicity compared to other compounds with similar properties. However, its solubility in water is limited, which may pose a challenge in some experiments. Additionally, its mechanism of action is not fully understood, which may limit its use in certain research areas.
Direcciones Futuras
Several future directions for the research on (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide can be identified. One area of research could focus on elucidating its mechanism of action to better understand its therapeutic potential. Another area of research could investigate its use in combination with other compounds to enhance its efficacy. Additionally, its potential use in treating other diseases, such as multiple sclerosis and epilepsy, could be explored.
Métodos De Síntesis
The synthesis of (E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide involves the reaction of furfurylamine, 3-thiophenecarboxaldehyde, and 2-methoxyethylamine with acryloyl chloride in the presence of a base catalyst. The resulting compound is then purified by column chromatography to obtain the final product.
Aplicaciones Científicas De Investigación
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, it has been investigated for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-thiophen-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c1-18-8-6-16(10-14-4-7-19-11-14)15(17)3-2-13-5-9-20-12-13/h2-5,7,9,11-12H,6,8,10H2,1H3/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBDWVLNGNUIDK-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C=CC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN(CC1=COC=C1)C(=O)/C=C/C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(furan-3-ylmethyl)-N-(2-methoxyethyl)-3-(thiophen-3-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2739912.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B2739913.png)
![2-Methyl-5-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2739914.png)
![(2Z)-N-acetyl-6-bromo-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2739915.png)
![1-Ethyl-3-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-4-amine](/img/structure/B2739916.png)

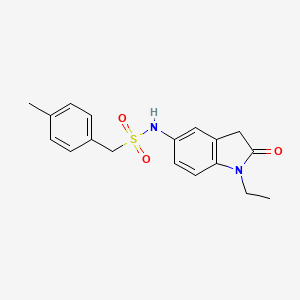
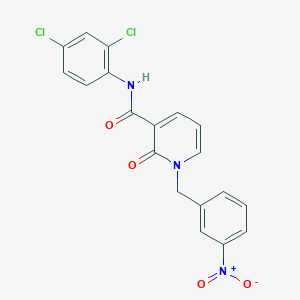

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2739926.png)
